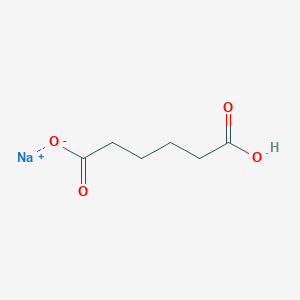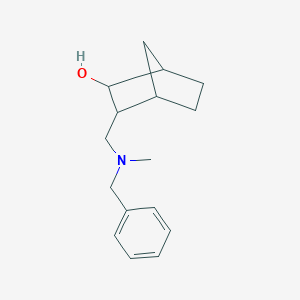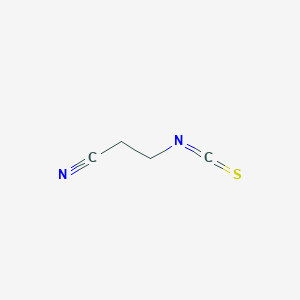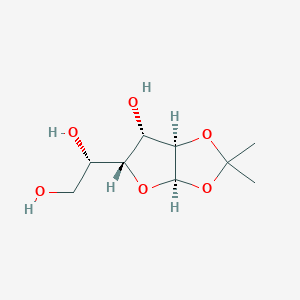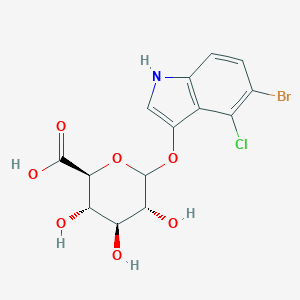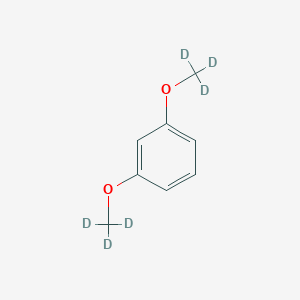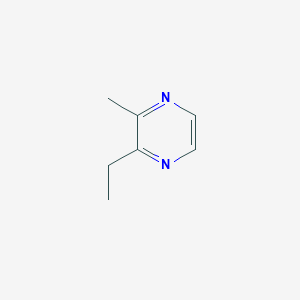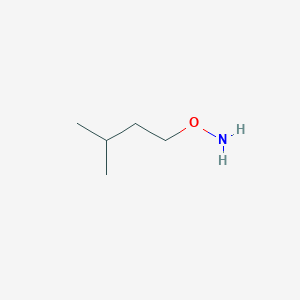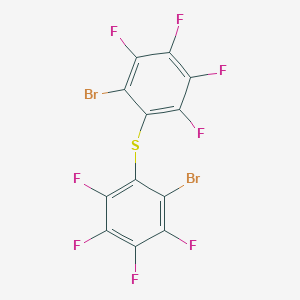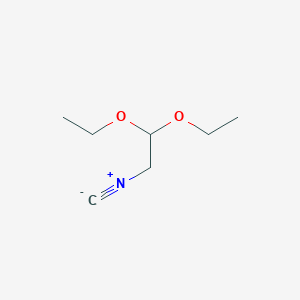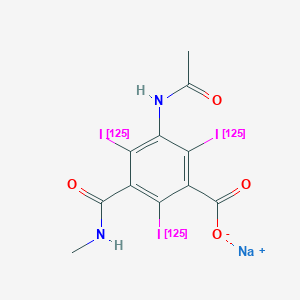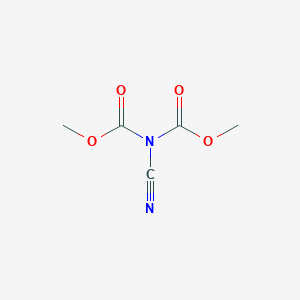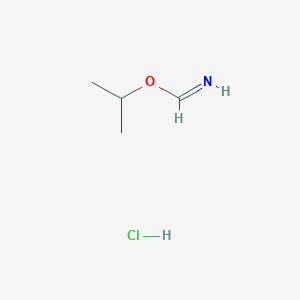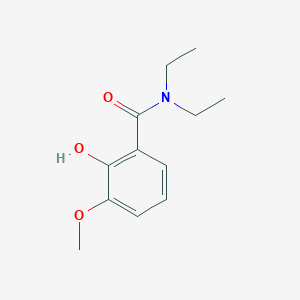
N,N-Diethyl-2-hydroxy-3-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DEET is a colorless, oily liquid with a faint odor that is used as an insect repellent. It was first developed by the US Army in the 1940s and has since become one of the most widely used insect repellents in the world. DEET is effective against a wide range of insects, including mosquitoes, ticks, and biting flies. It is used in a variety of products, including sprays, lotions, and wipes, and is available in concentrations ranging from 5% to 100%.
Mécanisme D'action
The mechanism of action of DEET is not fully understood, but it is believed to work by interfering with the insect's ability to detect human odors. DEET may also interfere with the insect's ability to detect carbon dioxide, which is another cue that insects use to locate their hosts.
Effets Biochimiques Et Physiologiques
DEET has been shown to have a number of biochemical and physiological effects on insects. It has been shown to interfere with the activity of certain enzymes and to disrupt the insect's nervous system. DEET has also been shown to affect the insect's feeding behavior and to reduce the number of eggs that female mosquitoes lay.
Avantages Et Limitations Des Expériences En Laboratoire
DEET is widely used in laboratory experiments because of its effectiveness as an insect repellent. However, there are some limitations to its use. DEET can be toxic to some laboratory animals, and care must be taken to ensure that it is used safely. Additionally, DEET can interfere with the activity of some enzymes, which can complicate certain types of experiments.
Orientations Futures
There are a number of future directions for research on DEET. One area of research is the development of new insect repellents that are more effective and less toxic than DEET. Another area of research is the study of DEET's mechanism of action and its effects on the insect nervous system. Finally, there is a need for further research on the safety of DEET and its potential effects on human health.
Méthodes De Synthèse
The synthesis of DEET involves the reaction of N,N-diethyl-m-toluamide with thionyl chloride to form N,N-diethyl-3-methylbenzamide. This is then reacted with hydroxylamine hydrochloride to form N,N-diethyl-2-hydroxy-3-methoxybenzamide, which is DEET.
Applications De Recherche Scientifique
DEET has been extensively studied for its effectiveness as an insect repellent. It has been shown to be effective against a wide range of insects, including mosquitoes, ticks, and biting flies. DEET has also been studied for its safety and potential toxicity. Studies have shown that DEET is safe when used as directed and that it does not pose a significant risk to human health.
Propriétés
Numéro CAS |
19351-20-3 |
|---|---|
Nom du produit |
N,N-Diethyl-2-hydroxy-3-methoxybenzamide |
Formule moléculaire |
C12H17NO3 |
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
N,N-diethyl-2-hydroxy-3-methoxybenzamide |
InChI |
InChI=1S/C12H17NO3/c1-4-13(5-2)12(15)9-7-6-8-10(16-3)11(9)14/h6-8,14H,4-5H2,1-3H3 |
Clé InChI |
UNKOWBNGINEEOQ-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1=C(C(=CC=C1)OC)O |
SMILES canonique |
CCN(CC)C(=O)C1=C(C(=CC=C1)OC)O |
Autres numéros CAS |
19351-20-3 |
Synonymes |
N,N-diethyl-2-hydroxy-3-methoxybenzamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(2-ethoxyethoxy)ethyl carbonate](/img/structure/B101018.png)
